molecular formula C15H13N3O2 B2870693 N-(cyanomethyl)-N-cyclopropyl-2-hydroxyquinoline-4-carboxamide CAS No. 1427993-40-5

N-(cyanomethyl)-N-cyclopropyl-2-hydroxyquinoline-4-carboxamide

Cat. No.: B2870693
CAS No.: 1427993-40-5
M. Wt: 267.288
InChI Key: OGEAJRQAUGWDID-UHFFFAOYSA-N
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Description

N-(cyanomethyl)-N-cyclopropyl-2-hydroxyquinoline-4-carboxamide is a complex organic compound characterized by its unique structure, which includes a quinoline core, a cyanomethyl group, and a cyclopropyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(cyanomethyl)-N-cyclopropyl-2-hydroxyquinoline-4-carboxamide typically involves multiple steps, starting with the formation of the quinoline core. One common approach is the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent

Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors to ensure consistent quality and yield. Advanced purification techniques, such as column chromatography and recrystallization, are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: N-(cyanomethyl)-N-cyclopropyl-2-hydroxyquinoline-4-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst.

  • Substitution: Nucleophilic substitution reactions often involve the use of strong nucleophiles such as sodium cyanide (NaCN) or potassium thiocyanate (KSCN).

Major Products Formed:

  • Oxidation: Formation of quinone derivatives.

  • Reduction: Production of hydroquinoline derivatives.

  • Substitution: Introduction of various functional groups, leading to the formation of different analogs.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of other complex molecules

Biology: N-(cyanomethyl)-N-cyclopropyl-2-hydroxyquinoline-4-carboxamide has shown promise in biological studies, particularly in the development of new pharmaceuticals. Its ability to interact with various biological targets makes it a valuable candidate for drug discovery.

Medicine: The compound has been investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities. Ongoing research aims to explore its efficacy in treating various diseases and conditions.

Industry: In the industrial sector, this compound is used as a building block for the synthesis of advanced materials and chemicals. Its unique properties make it suitable for applications in coatings, adhesives, and other industrial products.

Mechanism of Action

The mechanism by which N-(cyanomethyl)-N-cyclopropyl-2-hydroxyquinoline-4-carboxamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its involvement in signaling cascades related to inflammation and microbial resistance.

Comparison with Similar Compounds

  • N-(cyanomethyl)-N-ethyl-2-hydroxyquinoline-4-carboxamide

  • N-(cyanomethyl)-N-methyl-2-hydroxyquinoline-4-carboxamide

  • N-(cyanomethyl)-N-propyl-2-hydroxyquinoline-4-carboxamide

Uniqueness: N-(cyanomethyl)-N-cyclopropyl-2-hydroxyquinoline-4-carboxamide stands out due to its cyclopropyl group, which imparts unique steric and electronic properties compared to its ethyl, methyl, and propyl analogs. These differences can lead to variations in biological activity and chemical reactivity, making it a valuable compound for specific applications.

Properties

IUPAC Name

N-(cyanomethyl)-N-cyclopropyl-2-oxo-1H-quinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O2/c16-7-8-18(10-5-6-10)15(20)12-9-14(19)17-13-4-2-1-3-11(12)13/h1-4,9-10H,5-6,8H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGEAJRQAUGWDID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N(CC#N)C(=O)C2=CC(=O)NC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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